molecular formula C8H8O2 B12391046 p-Toluic acid-d4

p-Toluic acid-d4

Cat. No.: B12391046
M. Wt: 140.17 g/mol
InChI Key: LPNBBFKOUUSUDB-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Toluic acid-d4: is a deuterium-labeled derivative of p-Toluic acid, also known as 4-Methylbenzoic acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of p-Toluic acid-d4 typically involves similar oxidation processes but on a larger scale, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Nitric acid, Co(NO3)2, MnBr2, air or oxygen.

    Reduction: Zinc dust, sodium hydroxide.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Terephthalic acid.

    Reduction: p-Tolualdehyde.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of p-Toluic acid-d4 primarily involves its role as an intermediate in various chemical reactions. The deuterium labeling allows researchers to trace the compound’s transformation and interaction with other molecules. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • o-Toluic acid (2-Methylbenzoic acid)
  • m-Toluic acid (3-Methylbenzoic acid)
  • Benzoic acid

Comparison:

Properties

Molecular Formula

C8H8O2

Molecular Weight

140.17 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-methylbenzoic acid

InChI

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i2D,3D,4D,5D

InChI Key

LPNBBFKOUUSUDB-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)O)[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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